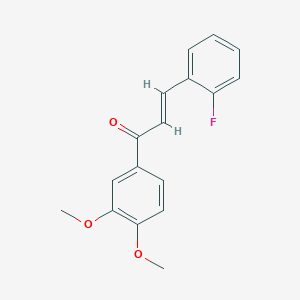

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Métodos De Preparación

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like nitro, halogen, or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparación Con Compuestos Similares

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one can be compared with other chalcones and related compounds, such as:

1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propene-1-one: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propene-1-one: The fluorine substituent is in a different position, potentially altering its properties.

1-(3,4-Dimethoxyphenyl)-3-(2-chlorophenyl)-2-propene-1-one: Contains a chlorine substituent instead of fluorine, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Introduction

1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H15FO3

- Molecular Weight : 286.3 g/mol

- CAS Number : 1346457-86-0

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies demonstrated a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

2. Anticancer Activity

The anticancer potential of chalcones is well-documented, and this compound is no exception. Studies have reported that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, in a study involving human lung cancer A549 cells, the compound exhibited an IC50 value of approximately 15 µg/mL after 72 hours of treatment .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Treatment Duration |

|---|---|---|

| A549 (Lung) | 15 | 72 hours |

| MCF-7 (Breast) | 20 | 48 hours |

| HeLa (Cervical) | 25 | 72 hours |

3. Antibacterial Activity

Chalcones have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL depending on the bacterial strain .

Table 2: Antibacterial Activity of Chalcone Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

4. Antifungal Activity

The antifungal properties of this chalcone derivative have also been explored. In vitro assays revealed that it inhibits the growth of Candida albicans with an MIC of approximately 5 µg/mL. This suggests its potential application in treating fungal infections .

A recent study evaluated the cytotoxic effects of various chalcone derivatives, including our compound of interest, on cancer cell lines. The results indicated that the compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathways . This mechanism was further supported by molecular docking studies that suggested strong binding interactions with key apoptotic proteins.

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate the expression of COX-2 and iNOS in LPS-stimulated macrophages, leading to reduced levels of pro-inflammatory mediators such as TNF-alpha and IL-6.

Propiedades

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOJUDTZADZKS-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.